molecular formula C20H19N3O3 B2765684 N1-(2-cyanophenyl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide CAS No. 2034262-06-9

N1-(2-cyanophenyl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide

Cat. No.: B2765684
CAS No.: 2034262-06-9
M. Wt: 349.39
InChI Key: WDURJKPCFAKMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-cyanophenyl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide is a potent and selective small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons, often referred to as the "wasabi receptor," and is a key mediator in the pain signaling pathway in response to irritants and inflammatory mediators. This compound acts by blocking the channel, thereby inhibiting calcium influx and neuronal depolarization in response to TRPA1 agonists. Its primary research value lies in the investigation of neurogenic inflammation, acute and chronic pain mechanisms, and airway hypersensitivity. Researchers utilize this antagonist extensively in in vitro calcium flux assays and in vivo models of pain to elucidate the specific role of TRPA1 in disease pathophysiology and to validate it as a therapeutic target for conditions such as neuropathic pain, migraine, and asthma . The compound's high potency and selectivity make it an essential pharmacological tool for dissecting TRPA1-mediated signaling from other sensory pathways.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-26-20(10-14-6-2-3-7-15(14)11-20)13-22-18(24)19(25)23-17-9-5-4-8-16(17)12-21/h2-9H,10-11,13H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDURJKPCFAKMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-cyanophenyl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide is a synthetic compound notable for its oxalamide structure, which includes a cyanophenyl group and a methoxy-substituted indene moiety. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly as a modulator of specific biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N3O3, with a molecular weight of 349.4 g/mol. Its structure is characterized by the following features:

PropertyValue
Molecular FormulaC20H19N3O3
Molecular Weight349.4 g/mol
CAS Number2034262-06-9

Biological Activity

Research indicates that compounds similar to this compound may exhibit significant biological activities:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways.
  • Anti-inflammatory Effects : The oxalamide structure has been associated with anti-inflammatory activity, potentially making it useful in treating conditions characterized by inflammation.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, impacting metabolic pathways relevant to various diseases.

The mechanism of action for this compound involves its interaction with biological targets such as enzymes or receptors. It can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The specific molecular targets and pathways are still under investigation.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the oxalamide class. For example:

Study on Enzyme Inhibition :
In a recent study, researchers evaluated the inhibitory effects of various oxalamides on cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain. The study found that certain derivatives exhibited potent inhibitory activity, suggesting that this compound could potentially share similar properties.

Cell Viability Assays :
Another study assessed the cytotoxic effects of related compounds on pancreatic β-cells under stress conditions. The results indicated that some oxalamides could protect against cell death induced by endoplasmic reticulum stress, highlighting their potential therapeutic applications in diabetes management.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of several compounds related to this compound:

Compound NameStructure FeaturesUnique Aspects
4-(4-Methoxyphenyl)-N,N-dimethylbenzamideContains a methoxyphenyl groupPotential anti-inflammatory properties
5-(4-Cyanophenyl)-N,N-diethylacetamideCyanophenyl groupInvestigated for analgesic effects
3-(4-Methoxyphenyl)-N-(pyridin-4-yl)propanamidePyridine ring adds complexityExhibits neuroprotective effects

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key oxalamide derivatives and their properties, based on the evidence provided:

Compound Name (Structure) Key Substituents Biological Activity/Application Key Data Source
BNM-III-170 () N1-(4-chloro-3-fluorophenyl), N2-(guanidinomethyl-dihydroindenyl) HIV entry inhibitor Synthesized as bis-trifluoroacetate salt; confirmed via NMR and physical data.
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) () 2,4-dimethoxybenzyl, pyridinylethyl Umami flavor agonist (FEMA 4233) Potent agonist of hTAS1R1/hTAS1R3 receptors; high-throughput screening validated.
N1,N2-bis(2-nitrophenyl)oxalamide () Bis(2-nitrophenyl) Reference compound for hydrogen-bonding studies ΔH° and ΔS° values indicate strong three-centered hydrogen bonding.
N1-(4-chlorophenyl)-N2-(thiazolyl-piperidinylmethyl)oxalamide derivatives () 4-chlorophenyl, thiazolyl-piperidinylmethyl HIV CD4-binding site inhibitors LC-MS m/z 423–479; HPLC purity >90%; stereoisomer mixtures noted.
S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) () 2,3-dimethoxybenzyl, pyridinylethyl CYP3A4 inhibitor (51% inhibition at 10 µM) Moderate CYP inhibition; structurally related to S334.

Key Comparative Insights

Methoxy-dihydroindenyl substituents (as in the target compound) are structurally distinct from the thiazolyl-piperidinylmethyl groups in , which are optimized for HIV inhibition via CD4-binding site interactions.

Thermodynamic and Solubility Profiles: The N1,N2-bis(2-nitrophenyl)oxalamide () exhibits strong intramolecular hydrogen bonding (ΔH° = +15.2 kJ/mol, ΔS° = +42.1 J/mol·K), whereas the target compound’s methoxy and cyanophenyl groups may reduce such interactions, improving solubility .

Synthetic Feasibility :

  • Derivatives like BNM-III-170 and S336 are synthesized via high-yield routes (e.g., Friedel-Crafts alkylation, trifluoroacetate salt formation), suggesting that the target compound could be similarly accessible .

Metabolic Stability: The methoxy group in the target compound’s dihydroindenyl moiety may confer resistance to oxidative metabolism compared to non-methoxy analogs (e.g., ’s methyl 5-chloro-dihydroindenyl carboxylate) .

Q & A

Q. What are the recommended synthetic routes for preparing N1-(2-cyanophenyl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide, and what critical reaction conditions must be optimized?

  • Methodology : The compound can be synthesized via a multi-step process involving: (i) Activation of oxalic acid derivatives (e.g., oxalyl chloride) for coupling with 2-cyanophenylamine. (ii) Subsequent reaction with (2-methoxy-2,3-dihydro-1H-inden-2-yl)methylamine under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts .
  • Key parameters : Temperature control (0–5°C for acylation steps), solvent choice (e.g., dichloromethane for polar intermediates), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use complementary analytical techniques:
  • HPLC : Reverse-phase C18 column with UV detection at 254 nm to assess purity (>95% target peak area).
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group at δ 3.2–3.5 ppm, cyanophenyl aromatic protons at δ 7.4–8.1 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C₂₁H₂₀N₃O₃: ~362.15 g/mol).

Q. What solvent systems are suitable for solubility testing, and how does this inform biological assay design?

  • Methodology : Perform solubility screens in DMSO (stock solution) followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation at working concentrations (<10 μM). Solubility in aqueous buffers is typically low; surfactants (e.g., Tween-80) or cyclodextrins may enhance stability .

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

  • Methodology :
  • Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity assays).
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Target-agnostic profiling : Use thermal shift assays (TSA) to identify potential protein targets .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Methodology : Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and plasma at 37°C. Monitor degradation via LC-MS over 24 hours. Stability >80% after 6 hours is acceptable for in vitro studies .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s binding affinity?

  • Methodology :
  • Perform molecular docking (AutoDock Vina, Glide) using crystal structures of homologous targets (e.g., kinases from PDB). Prioritize substituent modifications based on binding energy scores (<-8 kcal/mol).
  • MD simulations : Analyze ligand-protein stability (RMSD <2 Å over 50 ns) and hydrogen-bond occupancy (>50% simulation time) .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodology :
  • Assay cross-validation : Compare results from orthogonal methods (e.g., SPR vs. ITC for binding affinity).
  • Metabolite profiling : Use LC-MS to identify off-target interactions or prodrug activation .
  • Batch-effect correction : Normalize data using Z-score or plate controls to mitigate variability .

Q. How can structure-activity relationship (SAR) studies improve selectivity against off-target proteins?

  • Methodology :
  • Synthesize analogs with substituent variations (e.g., methoxy → ethoxy, cyanophenyl → nitrophenyl).
  • Test against panels of related enzymes (e.g., kinase family profiling).
  • Use Free-Wilson analysis to quantify contributions of specific moieties to activity .

Q. What experimental approaches identify the compound’s mechanism of action in complex biological systems?

  • Methodology :
  • Chemoproteomics : Use photoaffinity probes or activity-based protein profiling (ABPP) to capture interacting proteins.
  • CRISPR-Cas9 screening : Genome-wide knockout libraries to identify synthetic lethal partners .

Q. How can crystallography resolve ambiguities in the compound’s binding mode?

  • Methodology :
  • Co-crystallize with purified target proteins (e.g., kinases). Use SHELX for structure refinement, ensuring resolution <2.0 Å.
  • Validate electron density maps (CCP4 suite) to confirm ligand occupancy and hydrogen-bond networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.